Cas no 1800541-83-6 (3-(2-azidoethyl)-3-methyl-3H-diazirine)

3-(2-azidoethyl)-3-methyl-3H-diazirine is a versatile diazirine compound with a unique structure. It exhibits high reactivity, enabling efficient cross-linking and labeling applications. Its azido functionality allows for straightforward modification via azide-alkyne cycloaddition reactions. This compound is suitable for various organic synthesis and analytical techniques, offering researchers a powerful tool for constructing complex molecules.
3-(2-azidoethyl)-3-methyl-3H-diazirine structure
1800541-83-6 structure
商品名:3-(2-azidoethyl)-3-methyl-3H-diazirine
CAS番号:1800541-83-6
MF:C4H7N5
メガワット:125.131879091263
CID:4786449
PubChem ID:124135007

3-(2-azidoethyl)-3-methyl-3H-diazirine 化学的及び物理的性質

名前と識別子

    • 3-(2-azidoethyl)-3-methyl-3H-diazirine
    • TQR0895
    • 3-(2-azidoethyl)-3-methyldiazirine
    • EN300-1693368
    • 1800541-83-6
    • SCHEMBL18314377
    • G79274
    • インチ: 1S/C4H7N5/c1-4(7-8-4)2-3-6-9-5/h2-3H2,1H3
    • InChIKey: GDFDLZMBYIQJGZ-UHFFFAOYSA-N
    • ほほえんだ: N1C(C)(CCN=[N+]=[N-])N=1

計算された属性

  • せいみつぶんしりょう: 125.07014524 g/mol
  • どういたいしつりょう: 125.07014524 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • ぶんしりょう: 125.13
  • トポロジー分子極性表面積: 39.1

3-(2-azidoethyl)-3-methyl-3H-diazirine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1693368-5000mg
3-(2-azidoethyl)-3-methyl-3H-diazirine
1800541-83-6 95.0%
5g
$4516.0 2022-02-28
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPZ-9-25mg
Me-Diazirine-azide
1800541-83-6 >95.00%
25mg
¥2100.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPZ-9-50mg
Me-Diazirine-azide
1800541-83-6 >95.00%
50mg
¥3000.0 2023-09-19
Enamine
EN300-1693368-25mg
3-(2-azidoethyl)-3-methyl-3H-diazirine
1800541-83-6 95.0%
25mg
$256.0 2022-02-28
Aaron
AR021SL3-25mg
3-(2-Azidoethyl)-3-methyl-3H-diazirine
1800541-83-6 97%
25mg
$486.00 2025-02-13
Aaron
AR021SL3-50mg
3-(2-Azidoethyl)-3-methyl-3H-diazirine
1800541-83-6 97%
50mg
$694.00 2025-02-13
Aaron
AR021SL3-100mg
3-(2-Azidoethyl)-3-methyl-3H-diazirine
1800541-83-6 97%
100mg
$1040.00 2025-02-13
Enamine
EN300-1693368-2mg
3-(2-azidoethyl)-3-methyl-3H-diazirine
1800541-83-6 95.0%
2mg
$129.0 2022-02-28
Enamine
EN300-1693368-50mg
3-(2-azidoethyl)-3-methyl-3H-diazirine
1800541-83-6 95.0%
50mg
$362.0 2022-02-28
Enamine
EN300-1693368-250mg
3-(2-azidoethyl)-3-methyl-3H-diazirine
1800541-83-6 95.0%
250mg
$770.0 2022-02-28

3-(2-azidoethyl)-3-methyl-3H-diazirine 関連文献

3-(2-azidoethyl)-3-methyl-3H-diazirineに関する追加情報

Introduction to 3-(2-azidoethyl)-3-methyl-3H-diazirine (CAS No. 1800541-83-6)

3-(2-azidoethyl)-3-methyl-3H-diazirine, identified by its Chemical Abstracts Service (CAS) number 1800541-83-6, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a diazirine core, is widely recognized for its unique photochemical properties and its potential applications in various biochemical and medicinal chemistry endeavors.

The molecular structure of 3-(2-azidoethyl)-3-methyl-3H-diazirine consists of a triazole ring substituted with an azido group at the 2-position and a methyl group at the 3-position, further functionalized with an ethyl chain. This configuration imparts distinct reactivity, making it an invaluable tool for researchers aiming to explore protein-protein interactions, post-translational modifications, and other molecular recognition processes.

In recent years, the applications of diazirine-based compounds have expanded considerably, particularly in the realm of photoaffinity labeling. The diazirine moiety is capable of forming covalent bonds with aromatic amino acids (such as tyrosine and tryptophan) upon exposure to ultraviolet (UV) light. This property allows researchers to selectively label specific residues within proteins, facilitating the study of their three-dimensional structures and functional roles.

One of the most compelling aspects of 3-(2-azidoethyl)-3-methyl-3H-diazirine is its versatility in biochemical assays. For instance, it has been employed in high-throughput screening (HTS) campaigns to identify novel drug candidates that interact with target proteins. By leveraging its photoaffinity labeling capabilities, researchers can pinpoint binding sites and assess binding affinities with high precision. This approach has been particularly useful in the development of small-molecule inhibitors for therapeutic purposes.

The compound's utility extends beyond academic research into industrial applications as well. Pharmaceutical companies have utilized 3-(2-azidoethyl)-3-methyl-3H-diazirine to probe enzyme mechanisms and develop probes for diagnostic tools. Its ability to cross-link biomolecules under controlled conditions makes it an indispensable asset in structural biology and drug discovery pipelines.

Recent advancements in photophysics have further enhanced the appeal of diazirine derivatives like 3-(2-azidoethyl)-3-methyl-3H-diazirine. Innovations in UV light sources and imaging techniques have enabled more efficient and targeted labeling experiments. For example, the use of near-infrared (NIR) diazirines has reduced phototoxicity while maintaining high specificity, broadening the scope of applications in live-cell imaging and fluorescence-based assays.

The synthesis of 3-(2-azidoethyl)-3-methyl-3H-diazirine is a critical consideration for researchers aiming to maximize its utility. High-purity derivatives are essential for reliable results, necessitating careful optimization of synthetic routes. Advances in catalytic methods have improved yields and reduced byproduct formation, ensuring that researchers can access sufficient quantities for their experiments without compromising quality.

In conclusion, 3-(2-azidoethyl)-3-methyl-3H-diazirine (CAS No. 1800541-83-6) represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique photochemical properties and broad applicability make it an indispensable tool for investigating molecular interactions at the highest level of precision. As methodologies continue to evolve, this compound will undoubtedly remain at the forefront of scientific discovery, driving innovation across multiple disciplines.

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